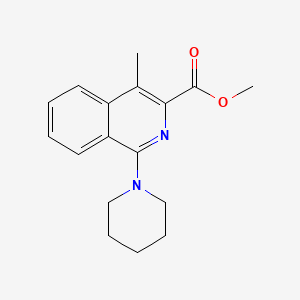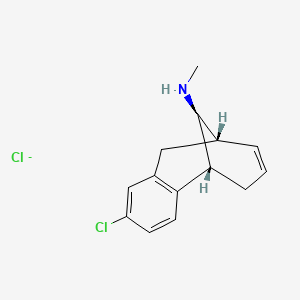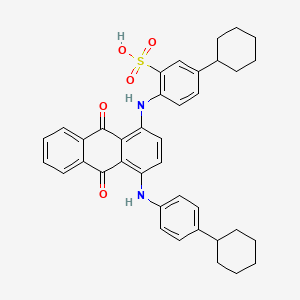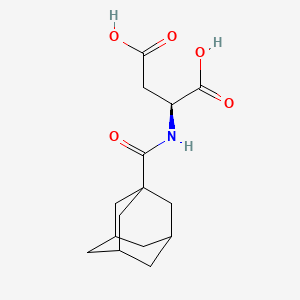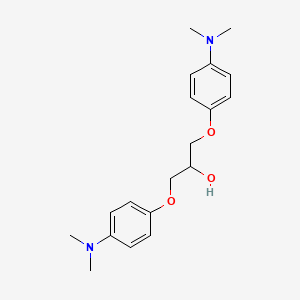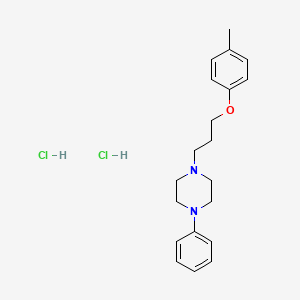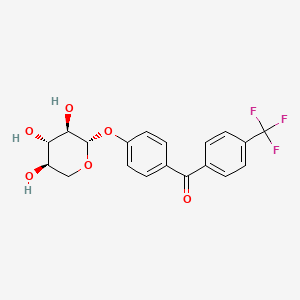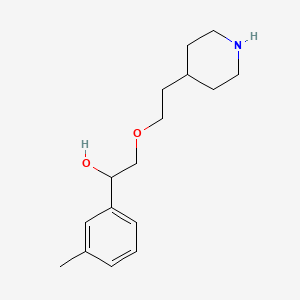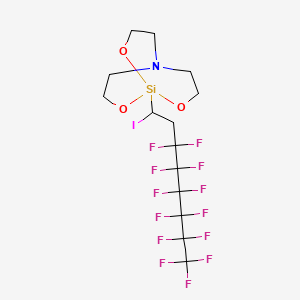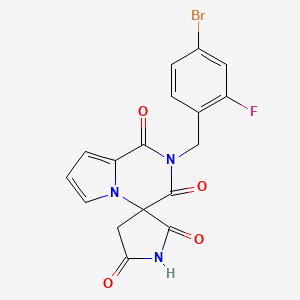
Zinc phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc phthalate is a coordination compound formed by the interaction of zinc ions with phthalic acid. It is known for its unique properties and applications in various fields, including materials science, chemistry, and industry. The compound is often studied for its potential use as a nucleating agent and its role in the crystallization processes of polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc phthalate can be synthesized through a reaction between zinc salts (such as zinc acetate or zinc chloride) and phthalic acid in an aqueous solution. The reaction typically involves dissolving the zinc salt in water and then adding phthalic acid under controlled conditions. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound crystals.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves precise control of temperature, pH, and concentration to ensure high yield and purity of the product. The crystals are then filtered, washed, and dried for further use.
Análisis De Reacciones Químicas
Types of Reactions: Zinc phthalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where the phthalate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as amines, phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of zinc oxide, while substitution reactions can yield a variety of zinc-ligand complexes.
Aplicaciones Científicas De Investigación
Zinc phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other zinc-based compounds.
Biology: this compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used as a nucleating agent in the polymer industry to enhance the crystallization process and improve the mechanical properties of polymers.
Mecanismo De Acción
The mechanism by which zinc phthalate exerts its effects involves its interaction with molecular targets and pathways. In biological systems, zinc ions play a crucial role in enzyme function and cellular processes. This compound can release zinc ions, which then interact with various enzymes and proteins, influencing their activity and function. The phthalate ligand can also interact with cellular components, affecting processes such as gene expression and signal transduction.
Comparación Con Compuestos Similares
- Zinc isophthalate
- Zinc terephthalate
- Zinc carboxylate
Comparison: Zinc phthalate is unique due to its specific coordination with phthalic acid, which imparts distinct properties compared to other zinc carboxylates. For instance, zinc isophthalate and zinc terephthalate have different structural configurations and crystallization behaviors. This compound’s ability to act as a nucleating agent and its specific interactions with polymers make it particularly valuable in industrial applications.
Propiedades
Número CAS |
2880-85-5 |
|---|---|
Fórmula molecular |
C8H4O4Zn |
Peso molecular |
229.5 g/mol |
Nombre IUPAC |
zinc;phthalate |
InChI |
InChI=1S/C8H6O4.Zn/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 |
Clave InChI |
UXDZLUCNRYCZCG-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



